PEG4 Spacer Increases DMSO Solubility by 2.5-Fold Compared to PEG3 Analog, Reducing Aggregation Risk
DBCO-PEG4-VC-PAB-MMAE exhibits a DMSO solubility of 150 mg/mL (90.47 mM) . In contrast, the PEG3 analog (DBCO-(PEG)3-VC-PAB-MMAE) has a reported DMSO solubility of 60 mg/mL (37.18 mM) [1]. The additional ethylene glycol unit in the PEG4 spacer increases solubility by 2.5-fold (150 mg/mL vs. 60 mg/mL). This enhanced solubility directly correlates with reduced aggregation propensity during ADC formulation and enables higher drug loading without precipitation. The baseline VC-PAB-MMAE without PEG spacer is known to impart significant hydrophobicity that limits vedotin-based ADCs to DAR ≤4 [2], underscoring the functional necessity of the PEG4 modification.
| Evidence Dimension | DMSO Solubility |
|---|---|
| Target Compound Data | 150 mg/mL (90.47 mM) |
| Comparator Or Baseline | DBCO-(PEG)3-VC-PAB-MMAE: 60 mg/mL (37.18 mM); VC-PAB-MMAE baseline: hydrophobicity limits DAR ≤4 |
| Quantified Difference | 2.5-fold higher solubility vs. PEG3 analog; PEG4 enables DAR >4 vs. baseline limitation |
| Conditions | DMSO solvent, 25°C, ultrasonic dissolution |
Why This Matters
Higher solubility in organic solvents reduces aggregation during conjugation and enables higher drug-to-antibody ratios (DAR), a key determinant of ADC potency and therapeutic window.
- [1] Namiki Shoji Co., Ltd. DBCO-(PEG)3-VC-PAB-MMAE. CAS No.: 2754384-60-4. Product Code: HY-111012. View Source
- [2] Liu H, Xiao Y, Wang G, Shen W, Wang L, Shang X, Zhao B, Chen Z. Expanding the therapeutic index of MMAE-based antibody-drug conjugates (ADCs) with a novel linker system (LD343). J Immunother Cancer. 2023;11(Suppl 1):A1565. View Source
